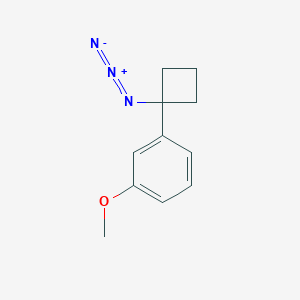

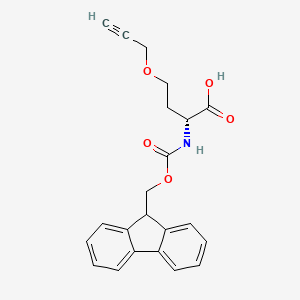

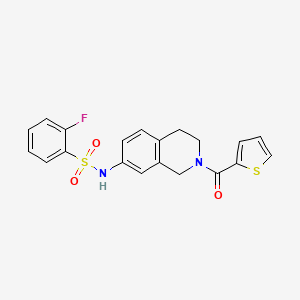

![molecular formula C22H22N4O5 B2812442 benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate CAS No. 1706271-74-0](/img/structure/B2812442.png)

benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzyl group, a carbamate group, a pyrazole ring, and a dihydrobenzo[b][1,4]dioxin ring . Compounds with these functional groups are often found in pharmaceuticals and organic materials .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring, in particular, is a fused ring system that can contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the pyrazole ring might be involved in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings might increase its rigidity and affect its solubility .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have synthesized various novel compounds incorporating the benzodioxin moiety and pyrazole derivatives. These compounds are explored for their potential in antimicrobial and antioxidant activities. For instance, a study demonstrated the synthesis of benzoxazinyl pyrazolone arylidenes as potent antimicrobials and antioxidants, indicating the structural relevance and potential of such compounds in medicinal chemistry (Sonia et al., 2013).

Antimicrobial and Antioxidant Activities

The synthesized compounds were evaluated for their in vitro antimicrobial and antioxidant activities. A variety of synthesized molecules displayed significant activity against various bacterial strains and showed promising antioxidant properties. For example, new pyrazole-4-carbonitrile derivatives were evaluated for their antioxidant and antimicrobial activities, showcasing high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and possessed notable antioxidant activity (Bassyouni et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been found to induce various cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases, transferases, and hydrolases . These interactions are highly specific, with the compound binding to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, the compound may form hydrogen bonds or ionic interactions with the amino acid residues at the enzyme’s active site, facilitating or inhibiting the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It can modulate signaling pathways such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular behavior . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions . For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding, or it may activate enzymes by inducing conformational changes that enhance catalytic activity . These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . It has been observed that the compound remains relatively stable under controlled laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular stress, and potential toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, the compound may influence the activity of enzymes involved in the catabolism of aromatic compounds, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution within the cell can influence its activity and function, with specific localization patterns observed in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

benzyl N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c27-21(11-23-22(28)30-14-16-6-2-1-3-7-16)25-17-10-24-26(12-17)13-18-15-29-19-8-4-5-9-20(19)31-18/h1-10,12,18H,11,13-15H2,(H,23,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHUGHSFMYRSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

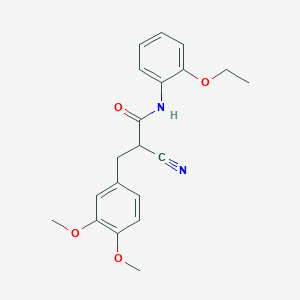

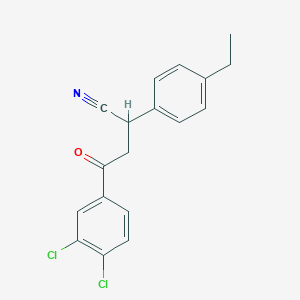

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)

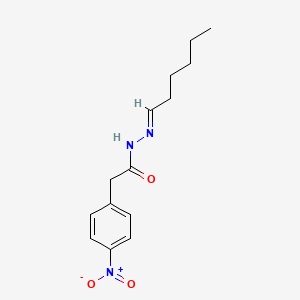

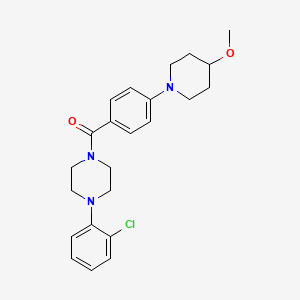

![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)

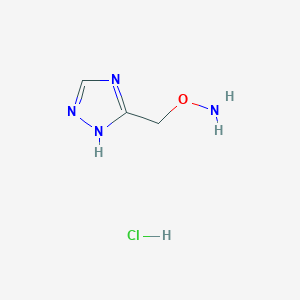

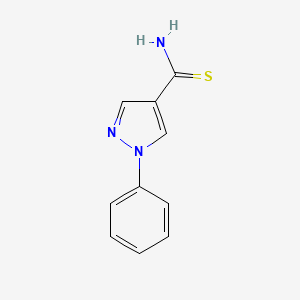

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)